

FT-IR analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

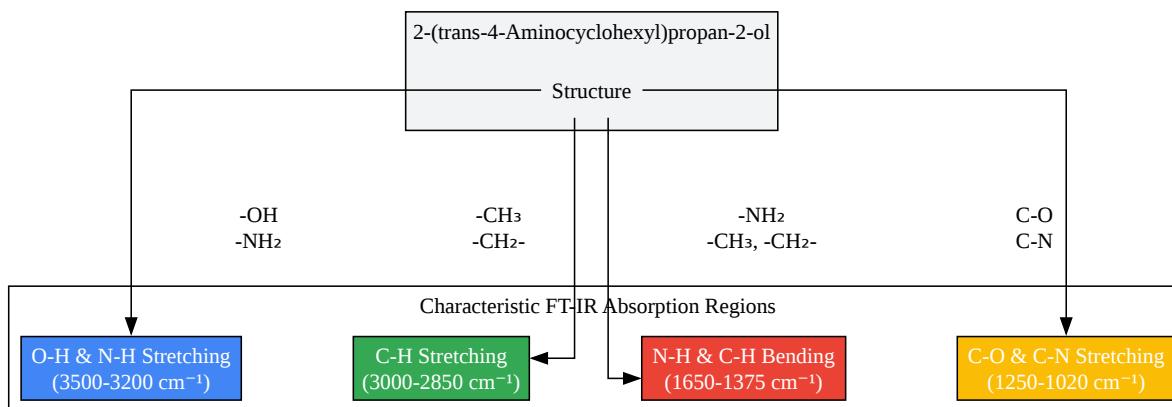
Compound Name:	2-(trans-4-Aminocyclohexyl)propan-2-ol
Cat. No.:	B1523724

[Get Quote](#)

An In-Depth Technical Guide to the FT-IR Analysis of **2-(trans-4-Aminocyclohexyl)propan-2-ol**

Foreword: A Molecular-Level Perspective

In the landscape of pharmaceutical development, the precise structural characterization of intermediates is not merely a procedural step but the very foundation of safety, efficacy, and reproducibility. **2-(trans-4-Aminocyclohexyl)propan-2-ol** is a key building block, notably in the synthesis of advanced therapeutics like PIM Kinase Inhibitors[1][2]. Its molecular architecture, featuring a primary amine, a tertiary alcohol, and a saturated cyclohexane core, presents a unique spectroscopic fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to elucidate and verify this structure. This guide moves beyond a simple recitation of wavenumbers, providing a Senior Application Scientist's perspective on the causality behind the analytical choices and a deep dive into the interpretation of the spectral data.


The Molecular Blueprint: Structure and Vibrational Theory

To interpret an FT-IR spectrum, one must first understand the molecule's potential for vibration. The structure of **2-(trans-4-Aminocyclohexyl)propan-2-ol** (Molecular Formula: $C_9H_{19}NO$, Molecular Weight: 157.26 g/mol) is rich with bonds that are active in the infrared region[3][4].

The primary functional groups that will dominate the spectrum are:

- Tertiary Alcohol (O-H): The hydroxyl group is a strong dipole and is highly susceptible to hydrogen bonding.
- Primary Amine (N-H): The -NH_2 group provides two distinct N-H bonds, leading to characteristic symmetric and asymmetric stretching vibrations.
- Aliphatic Cyclohexane and Methyl Groups (C-H): The saturated hydrocarbon framework contributes a series of stretching and bending vibrations.
- Carbon-Oxygen (C-O) and Carbon-Nitrogen (C-N) Bonds: These single bonds provide valuable information in the fingerprint region of the spectrum.

The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH_2) in the same molecule leads to significant intermolecular hydrogen bonding in the solid state. This interaction is not a nuisance; it is a critical diagnostic feature that profoundly influences the position and, most notably, the shape of the O-H and N-H stretching bands, causing them to broaden and shift to lower wavenumbers^{[5][6]}.

[Click to download full resolution via product page](#)

Caption: Key functional groups and their corresponding IR regions.

The Experimental Protocol: A Self-Validating Workflow

The quality of an FT-IR spectrum is inextricably linked to the sample preparation. The goal is to create a sample medium that is transparent to infrared radiation and allows the analyte to be interrogated by the energy beam without excessive scattering or distortion. Given that **2-(trans-4-Aminocyclohexyl)propan-2-ol** is a solid at room temperature, several techniques are viable[4][7].

- Attenuated Total Reflectance (ATR): This is the most rapid method, requiring minimal sample preparation. The core principle relies on achieving intimate contact between the solid sample and a high-refractive-index crystal (like diamond or zinc selenide)[8][9]. While excellent for speed, the quality is highly dependent on the pressure applied to ensure good contact, and the resulting spectrum can have slightly different relative intensities compared to transmission methods.
- Potassium Bromide (KBr) Pellet: This is the gold-standard technique for acquiring high-quality transmission spectra of solids[9][10]. The sample is finely ground and intimately mixed with dry KBr powder, which is transparent in the mid-IR range (4000-400 cm^{-1})[11]. Pressing this mixture under high pressure creates a translucent pellet. The causality for this choice is clear: by dispersing the analyte in a non-absorbing matrix, we minimize light scattering and obtain a clean spectrum representative of the material's true absorptions. This method, while more laborious, provides superior resolution and is highly reproducible, making it a self-validating system.

Recommended Protocol: KBr Pellet Transmission Method

This protocol is designed to yield a high-quality, reproducible spectrum suitable for structural confirmation and quality control.

- Materials Preparation:

- Analyte: **2-(trans-4-Aminocyclohexyl)propan-2-ol** (1-2 mg).
- Matrix: FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove adsorbed water (approx. 150-200 mg).
- Equipment: Agate mortar and pestle, pellet die, hydraulic press, FT-IR spectrometer.
- Sample Preparation Workflow:
 - Grinding: Place the 1-2 mg of the analyte into the agate mortar and grind to a fine, consistent powder. This step is critical to reduce particle size, which minimizes light scattering (the Christiansen effect).
 - Mixing: Add the dried KBr powder to the mortar. Mix and grind the two components together thoroughly for 2-3 minutes to ensure the analyte is homogeneously dispersed within the KBr matrix.
 - Pellet Formation: Transfer the powder mixture to the pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.
- Data Acquisition:
 - Background Scan: Place a blank KBr pellet (or an empty sample holder) in the spectrometer and run a background scan. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorptions from the instrument optics or KBr itself.
 - Sample Scan: Replace the blank with the sample pellet and acquire the spectrum.
- Instrument Parameters:
 - Spectral Range: 4000 – 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the KBr pellet method.

Spectral Dissection: Interpretation of Key Absorption Bands

The resulting spectrum should be interpreted systematically, starting from the high-frequency region and moving into the complex fingerprint region.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group Assignment	Expected Appearance
3500 - 3200	O-H Stretch (H-bonded)	Tertiary Alcohol (-OH)	Strong, very broad
~3400 & ~3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Two medium, sharp peaks, often superimposed on the broad O-H band [12] [13]
2950 - 2850	C-H Asymmetric & Symmetric Stretch	Aliphatic (-CH ₂ , -CH ₃)	Strong, sharp
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Medium, sharp [12]
~1465	C-H Bend (Scissoring)	Methylene (-CH ₂ -)	Medium
~1450 & ~1375	C-H Bend (Asymmetric & Symmetric)	Methyl (-CH ₃)	Medium
1200 - 1100	C-O Stretch	Tertiary Alcohol (C-OH)	Strong, sharp [5]
1250 - 1020	C-N Stretch	Aliphatic Amine (C-N)	Medium to weak [12] [14]
910 - 665	N-H Wag	Primary Amine (-NH ₂)	Medium, broad [12]

Analysis Narrative:

- The O-H and N-H Region (3500-3200 cm⁻¹): The most striking feature will be a very broad, strong absorption centered around 3350 cm⁻¹, which is the classic signature of an alcohol involved in hydrogen bonding [5][15]. Critically, one must look for two smaller, sharper peaks superimposed on this broad band, typically around 3400 cm⁻¹ and 3300 cm⁻¹. These are the asymmetric and symmetric N-H stretches, respectively, and their presence as a doublet is definitive proof of the primary amine (-NH₂) group [12][13][16]. The broadness of the alcohol peak can sometimes obscure these, but they are generally discernible.

- The C-H Region ($3000\text{-}2850\text{ cm}^{-1}$): A series of strong, sharp peaks just below the 3000 cm^{-1} dividing line will confirm the purely aliphatic nature of the hydrocarbon framework[17][18]. The absence of peaks above 3000 cm^{-1} confirms the absence of alkene or aromatic C-H bonds.
- The Fingerprint Region ($<1500\text{ cm}^{-1}$): This region contains a wealth of structural information. The N-H bending (scissoring) vibration around 1600 cm^{-1} provides secondary confirmation of the primary amine[12]. The C-H bending modes for the methylene and methyl groups will appear in the $1470\text{-}1370\text{ cm}^{-1}$ range[17]. Most importantly for this structure, two strong, characteristic bands should be located: the C-O stretch of the tertiary alcohol (around 1150 cm^{-1}) and the C-N stretch of the aliphatic amine (around 1100 cm^{-1})[5][12]. The complex pattern of peaks in this entire region is unique to the molecule and serves as its "fingerprint" for identification against a reference standard.

Applications in a Regulated Environment

In the context of drug development, FT-IR analysis of **2-(trans-4-Aminocyclohexyl)propan-2-ol** serves several critical functions:

- Identity Confirmation: As a primary characterization tool, FT-IR provides definitive confirmation that the correct molecule has been synthesized. The spectrum serves as a unique identifier, with the presence of all key bands (O-H, N-H doublet, C-O, C-N) and the specific pattern in the fingerprint region confirming the molecular structure.
- Quality Control (QC) and Batch Release: In a manufacturing setting, FT-IR is an invaluable QC tool. A spectrum of a new batch can be rapidly compared to a validated reference standard. Any significant deviation in peak position, intensity, or the appearance of new peaks would indicate impurities, a different polymorphic form, or degradation.
- Reaction Monitoring: When this intermediate is used in a subsequent synthetic step (e.g., acylation of the amine), FT-IR can be used to monitor the reaction's progress. One would look for the disappearance of the characteristic primary amine N-H stretches and the appearance of new bands, such as an amide C=O stretch ($\sim1650\text{ cm}^{-1}$).

Conclusion

The FT-IR analysis of **2-(trans-4-Aminocyclohexyl)propan-2-ol** is a powerful demonstration of spectroscopy's utility in modern chemistry. More than just a list of peaks, the spectrum tells a story of the molecule's functional groups and their intermolecular interactions. By understanding the causality behind sample preparation choices and employing a systematic approach to interpretation, researchers and drug development professionals can leverage FT-IR as a rapid, reliable, and information-rich tool for structural verification and quality assurance, ensuring the integrity of the molecules that form the basis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(trans-4-Aminocyclohexyl)propan-2-ol , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. 2-(trans-4-Aminocyclohexyl)propan-2-ol | 899806-45-2 [m.chemicalbook.com]
- 3. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 899806-45-2 CAS MSDS (2-(trans-4-Aminocyclohexyl)propan-2-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. 2-(trans-4-Aminocyclohexyl)propan-2-ol price,buy 2-(trans-4-Aminocyclohexyl)propan-2-ol - chemicalbook [chemicalbook.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. lpdllabservices.co.uk [lpdllabservices.co.uk]
- 11. jetir.org [jetir.org]
- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 17. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [FT-IR analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523724#ft-ir-analysis-of-2-trans-4-aminocyclohexyl-propan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com